
Dehydroadynerigenin glucosyldigitaloside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroadynerigenin glucosyldigitaloside is a natural product belonging to the class of flavonoids. It is a secondary metabolite found in plants and has various bioactive properties, such as antioxidant activity and anti-inflammatory effects . This compound is also known by its chemical name, 3-[14-[3-Hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroadynerigenin glucosyldigitaloside involves multiple steps, starting from the extraction of its precursor compounds from plant sources. The key steps include glycosylation reactions, where glucose molecules are attached to the aglycone part of the molecule. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological methods, including the use of glyco-engineered mammalian cell expression systems. These systems are designed to produce high yields of the compound with high purity, often exceeding 95% by HPLC .
化学反应分析
Types of Reactions
Dehydroadynerigenin glucosyldigitaloside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .
科学研究应用
Dehydroadynerigenin glucosyldigitaloside has a wide range of scientific research applications, including:
作用机制
The mechanism of action of dehydroadynerigenin glucosyldigitaloside involves its interaction with molecular targets and pathways in the body. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound targets reactive oxygen species (ROS) and inflammatory mediators, thereby reducing oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
Adynerin: (CAS#35109-93-4)
8-Hydroxyodoroside A: (CAS#176519-75-8)
Cardenolide B-1: (CAS#1318158-89-2)
Dehydroadynerigenin digitaloside: (CAS#52628-62-3)
Adynerigenin beta-neritrioside: (CAS#88721-09-9)
Dehydroadynerigenin beta-neritrioside: (CAS#143212-60-6)
Lanatoside B: (CAS#17575-21-2)
Uniqueness
Dehydroadynerigenin glucosyldigitaloside is unique due to its specific glycosylation pattern, which imparts distinct bioactive properties compared to other similar compounds. Its high antioxidant and anti-inflammatory activities make it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C36H52O13 |
|---|---|
分子量 |
692.8 g/mol |
IUPAC 名称 |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m1/s1 |
InChI 键 |
ULJZNLQMTRZTJF-RCQNOOMASA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


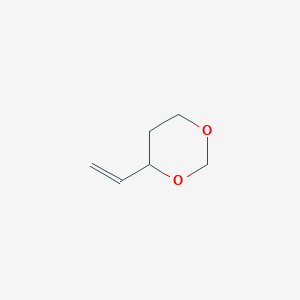
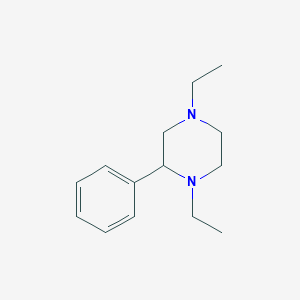
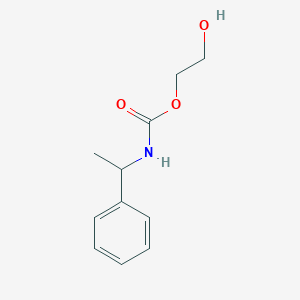
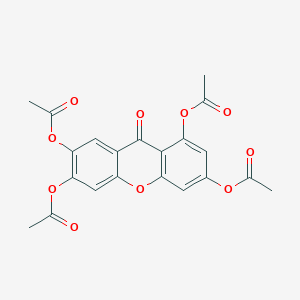
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
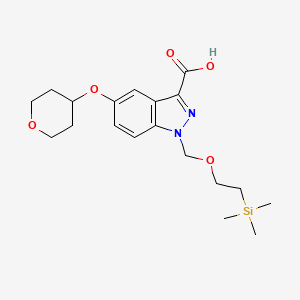
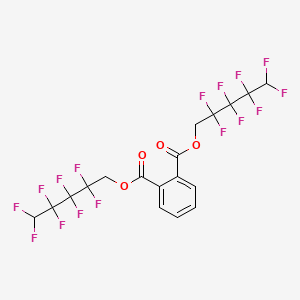
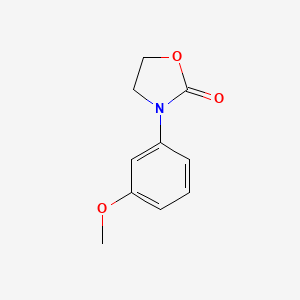

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

